C.I. Acid green 27

Description

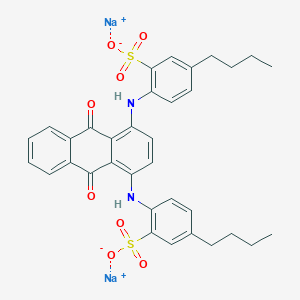

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H32N2Na2O8S2 |

|---|---|

Molecular Weight |

706.7 g/mol |

IUPAC Name |

disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |

InChI |

InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

BOXAUJCFZBSNKZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of C.I. Acid Green 27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectral properties of C.I. Acid Green 27 (C.I. 61580; CAS 6408-57-7). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing information and outlines the standard experimental protocols for the determination of key spectral characteristics that are not yet defined.

Chemical Identity and Physical Properties

This compound is an anthraquinone-based anionic dye. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CI Name | Acid Green 27 | [1] |

| CI Number | 61580 | [1] |

| CAS Number | 6408-57-7 | [1] |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ | [1] |

| Molecular Weight | 706.74 g/mol | [1] |

| Appearance | Dark green to black powder/crystal | |

| Solubility | Soluble in water |

Absorption Spectral Properties

The absorption of light by this compound is a key characteristic for its application as a colorant and functional dye. The available data on its absorption spectrum are presented below.

| Parameter | Wavelength (nm) | Solvent |

| Absorbance Peak | 202 | Not Specified |

| Maximum Absorption Wavelength (λmax) | 644 | Water (H₂O) |

Fluorescence Spectral Properties

While it is known that some anthraquinone dyes exhibit fluorescence, specific data regarding the fluorescence emission spectrum and quantum yield of this compound are not available in the current literature. General characteristics of fluorescent anthraquinone dyes suggest that they can have low quantum yields. The experimental protocols for determining these properties are detailed in Section 4.2.

| Parameter | Value |

| Emission Wavelength (λem) | Not available |

| Quantum Yield (Φ) | Not available |

| Stokes Shift (λem - λabs) | Not available |

Experimental Protocols for Spectral Characterization

The following sections describe standard methodologies for determining the key spectral properties of a dye such as this compound.

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

-

Preparation of Standard Solutions: A series of solutions of this compound of known concentrations are prepared in a suitable solvent (e.g., deionized water).

-

UV-Vis Spectrophotometry: The absorbance of each solution is measured at the maximum absorption wavelength (λmax = 644 nm) using a calibrated UV-Vis spectrophotometer. A cuvette with a known path length (typically 1 cm) is used.

-

Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot, according to the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length, and c is the concentration.

Fluorescence spectroscopy is used to determine the emission properties of a compound. The quantum yield is a measure of the efficiency of the fluorescence process.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (644 nm) or another suitable wavelength, and the emission is scanned over a range of longer wavelengths.

-

Quantum Yield Determination (Relative Method): The quantum yield of this compound can be determined relative to a well-characterized standard with a known quantum yield in the same spectral region. The following equation is used: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectral characterization of a dye like this compound.

References

A Technical Guide to the Solubility of C.I. Acid Green 27 in Water and Ethanol

This technical guide provides a detailed overview of the solubility characteristics of C.I. Acid Green 27 (CAS 6408-57-7; C.I. 61580), a synthetic dye with applications in various industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development who require precise information on the solubility of this compound for formulation and experimental design.

Core Topic: Solubility Data

The solubility of this compound has been investigated in both aqueous and ethanolic solutions. The available data, both quantitative and qualitative, are summarized below.

Data Presentation

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | 90°C | ≥ 30 g/L (reported as 35 g/L) | Quantitative | [1] |

| Water | Not Specified | Soluble | Qualitative | [2][3][4][5] |

| Ethanol | Not Specified | Slightly Soluble | Qualitative |

It is important to note that while quantitative data for the solubility of this compound in water is available at an elevated temperature, comprehensive solubility data at standard ambient temperatures has not been widely reported in publicly accessible literature. Similarly, the solubility in ethanol is described qualitatively. For precise applications, it is recommended that solubility is determined experimentally under the specific conditions of use.

Experimental Protocols

To facilitate further research and application-specific formulation, a general experimental protocol for determining the solubility of a dye such as this compound is provided below. This method is based on standard laboratory practices for solubility determination.

Methodology for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent (e.g., water, ethanol) at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Prepare several such samples for statistical validity.

-

-

Equilibration:

-

Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Phase Separation:

-

After equilibration, remove the samples from the shaker/water bath.

-

Allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the samples or filter the supernatant using a syringe filter. It is crucial to perform this step quickly and at the experimental temperature to avoid precipitation or changes in solubility.

-

-

Quantification:

-

Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Use the calibration curve to determine the concentration of the dye in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the dye in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Mandatory Visualization

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

References

C.I. Acid Green 27: A Technical Evaluation of its Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27, also known by its Colour Index number 61580, is a synthetic anthraquinone dye.[1][2][3] It finds application in various industries, including textiles and biological staining.[4] While some chemical suppliers classify it as a "fluorescent dye" and its use in fluorescence microscopy is mentioned, a comprehensive analysis of its fluorescent properties is often lacking in readily available documentation.[4] This technical guide aims to provide an in-depth evaluation of this compound's fluorescent characteristics, drawing from available data and outlining experimental protocols for its characterization and potential application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | Acid Green 27 | |

| C.I. Number | 61580 | |

| CAS Number | 6408-57-7 | |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ | |

| Molecular Weight | 706.74 g/mol | |

| Appearance | Green powder | |

| Solubility | Soluble in water |

Spectral Properties

The spectral properties of a dye are fundamental to understanding its potential as a fluorescent probe.

Absorbance

This compound exhibits a characteristic absorbance spectrum. One source indicates an absorbance peak at 202 nm. Another provides a λmax (maximum absorption wavelength) in water between 642.0 and 646.0 nm. This value in the visible region is responsible for its green color.

Fluorescence

Interestingly, one study mentions the use of Acid Green 27 as a quencher for the fluorophore TAMRA, which suggests it can accept energy from an excited fluorophore. This property does not exclude the possibility of it being fluorescent itself, but it does indicate a complex photophysical behavior that may involve efficient non-radiative decay pathways.

Experimental Protocols

Given the limited specific protocols for this compound as a fluorescent dye, this section provides generalized experimental methodologies that can be adapted by researchers for its characterization and use.

Determination of Fluorescence Spectra and Quantum Yield

This protocol outlines the steps to measure the fluorescence excitation and emission spectra and to calculate the fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectrofluorometer

-

Cuvettes (1 cm path length)

-

Solvent (e.g., water, ethanol, DMSO)

-

Reference dye with known quantum yield (e.g., fluorescein in 0.1 M NaOH)

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of this compound in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.

-

Fluorescence Emission Spectrum:

-

Set the spectrofluorometer to the excitation wavelength determined from the absorbance spectrum (around 644 nm).

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

The wavelength at which the emission intensity is highest is the emission maximum (λem).

-

-

Fluorescence Excitation Spectrum:

-

Set the spectrofluorometer to the emission maximum (λem) determined in the previous step.

-

Scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum.

-

-

Quantum Yield Calculation:

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and the reference dye solution.

-

The quantum yield (Φ) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Caption: Workflow for determining fluorescence quantum yield.

General Protocol for Staining Cells with a Fluorescent Dye

This protocol provides a general workflow for staining live or fixed cells, which can be adapted for this compound. Optimization of dye concentration and incubation time will be necessary.

Materials:

-

This compound stock solution (e.g., in water or DMSO)

-

Cells cultured on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

-

Mounting medium

-

Fluorescence microscope

Methodology for Fixed Cell Staining:

-

Cell Culture: Grow cells to the desired confluency on a suitable substrate.

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Incubate the fixed cells with the staining solution for a predetermined time (e.g., 15-60 minutes) at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the determined excitation and emission wavelengths of this compound.

Caption: Workflow for fixed cell staining.

Conclusion

For researchers and professionals in drug development, this compound may hold potential as a fluorescent probe, but its utility in this regard requires thorough experimental validation. The provided general protocols for fluorescence characterization and cell staining offer a starting point for such investigations. Future studies should focus on systematically measuring the photophysical properties of this compound to definitively establish its suitability as a fluorescent dye for various research applications.

References

A Technical Guide to C.I. Acid Green 27: Properties, Synonyms, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Acid Green 27, an anthraquinone-based dye. It details the compound's chemical and physical properties, lists its various synonyms and alternative names, and explores its applications, with a focus on its relevance to research and development.

Chemical and Physical Properties

This compound is a synthetic organic dye notable for its vibrant green color and solubility in water.[1] Key quantitative data for this compound are summarized in the table below, providing a quick reference for its fundamental properties.

| Property | Value |

| C.I. Name | Acid Green 27 |

| C.I. Number | 61580 |

| CAS Number | 6408-57-7 |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ |

| Molecular Weight | 706.74 g/mol |

| Appearance | Black powder to crystal |

| Melting Point | 258-260 °C |

| Solubility | Soluble in water, o-chlorophenol; slightly soluble in acetone, ethanol, pyridine; insoluble in chloroform, toluene. |

| λmax | 644 nm (in H₂O) |

Synonyms and Alternative Names

This compound is known by a variety of names across different industries and suppliers. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

-

C.I. 61580

-

Acid Green GS

-

Acid Green GW

-

Weak Acid Green GS

-

Weak Acid Green AG

-

Aminyl Green F-GL

-

Best Acid Milling Green GW

-

Concorde Acid Green C-G

-

Dorasyn Green CG

-

Dorolan Brilliant Green AG

-

Green G

-

Kayanol Milling Green GW

-

Kenanthrol Green G125

-

Lerui Acid Green GS

-

Nylanthrene Green C-G

The following diagram illustrates the relationship between the primary identifiers of this compound.

Caption: Relationship between the primary names and identifiers for this compound.

Applications in Research and Development

While this compound is predominantly used in the textile industry for dyeing wool and silk, it has several applications of interest to the research community.[2]

-

Biological Staining: It is employed in laboratories for staining biological specimens to enhance the visibility of cellular structures under a microscope.[1] As an acid dye, it binds to basic components within cells, such as proteins in the cytoplasm.

-

Fluorescence Microscopy: The dye's spectral properties make it suitable for use in fluorescence microscopy.[1]

-

Model Compound for Adsorption Studies: In environmental science and biotechnology research, Acid Green 27 is utilized as a model anionic dye to study adsorption processes for removing dyes from wastewater.

Experimental Protocols:

Detailed, standardized protocols for the use of this compound in biological staining and fluorescence microscopy are not widely available in peer-reviewed literature. However, a general protocol for using an acid dye as a cytoplasmic counterstain can be adapted. Researchers should note that optimal concentrations, incubation times, and fixation methods will need to be determined empirically for specific cell types and applications.

General Protocol for Cytoplasmic Staining of Fixed Cells:

-

Cell Preparation: Grow adherent cells on sterile glass coverslips to the desired confluency.

-

Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove culture medium.

-

Fixation: Fix the cells using an appropriate method, such as 4% paraformaldehyde in PBS for 15-20 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Staining:

-

Prepare a stock solution of this compound (e.g., 0.1% w/v in distilled water).

-

Dilute the stock solution to a working concentration (e.g., 0.01% - 0.05%).

-

Add the staining solution to the cells and incubate for 1-5 minutes at room temperature.

-

-

Washing: Gently wash the cells with distilled water to remove excess stain.

-

Mounting: Mount the coverslip on a microscope slide using an appropriate mounting medium.

-

Visualization: Examine the stained cells under a bright-field or fluorescence microscope.

Toxicological Profile

Specific toxicological studies on this compound are limited. However, as an anthraquinone dye, its potential health effects can be considered in the context of this class of compounds. Some anthraquinone dyes have been shown to be mutagenic and carcinogenic in animal studies.[3] The sites of tumor development in these studies include the urinary bladder and liver in rats and mice. It is important to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment to avoid skin contact, inhalation, and ingestion.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with cellular signaling pathways. The primary mechanism of action in its application as a dye is the formation of ionic bonds with protein fibers under acidic conditions. In a biological context, as a stain, it binds to positively charged proteins within the cell. The broader class of anthraquinone dyes can generate reactive oxygen species (ROS), which may be a mechanism of their biological activity and toxicity.

The diagram below illustrates a generalized workflow for assessing the cytotoxicity of a chemical compound like this compound in vitro.

Caption: A general experimental workflow for in vitro cytotoxicity assessment.

References

C.I. Acid Green 27: A Technical Safety Guide for Laboratory Professionals

This guide provides a comprehensive overview of the safety data for C.I. Acid Green 27, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, handling protocols, and emergency procedures to ensure safe laboratory use.

Chemical Identification

This compound is an anthraquinone-based acid dye. It is essential to be familiar with its fundamental identifiers for accurate record-keeping and safety management.

| Identifier | Value |

| Chemical Name | This compound |

| C.I. Number | 61580[1][2][3][4] |

| CAS Number | 6408-57-7[5] |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ |

| Molecular Weight | 706.74 g/mol |

| Synonyms | Acid Green GS, Acid Green GW, Weak Acid Green G |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Laboratory personnel must be aware of its potential health effects.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Summary of Potential Health Effects:

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.

-

Inhalation: May cause irritation to the respiratory tract.

-

Skin Contact: Can cause skin irritation, particularly with prolonged or repeated contact.

-

Eye Contact: Dust may lead to irritation and inflammation.

-

Chronic Effects: There is limited evidence of potential carcinogenic effects, and some related compounds have shown mutagenic activity. Long-term exposure to high dust concentrations could affect lung function.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage.

| Property | Value |

| Appearance | Green to dark-green powder |

| Odor | Odorless |

| Melting Point | 258-260 °C |

| Solubility | Soluble in water; slightly soluble in acetone, ethanol, and pyridine; insoluble in chloroform and toluene |

| Stability | Stable under normal laboratory temperatures and pressures |

| Incompatibilities | Strong oxidizing agents and strong reducing agents |

| Hazardous Decomposition | Combustion may produce irritating and toxic fumes and gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) |

Toxicological Information

The toxicological profile for this compound is not exhaustively defined, which necessitates cautious handling.

| Toxicological Endpoint | Data |

| Acute Toxicity (LD₅₀/LC₅₀) | No specific data is available; listed as unlisted in some databases |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, or OSHA. However, one source notes limited evidence of a carcinogenic effect. |

| Mutagenicity | Mutagenicity data has been reported |

| Teratogenicity | No information available |

| Neurotoxicity | No information available |

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the key stages of handling this chemical in a laboratory environment.

Methodology for Key Handling Procedures:

-

Preparation and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound powder inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

-

PPE: Wear appropriate PPE, including chemical safety goggles, nitrile or rubber gloves, and a lab coat. For operations that may generate significant dust, a NIOSH-approved respirator is required.

-

-

Weighing and Solution Preparation:

-

To prevent dust generation, weigh the powder carefully on a weigh boat or paper inside the fume hood.

-

When preparing solutions, slowly add the solid powder to the solvent (e.g., water) while stirring to prevent clumping and splashing. Never add solvent to the bulk solid.

-

Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and hazard information.

-

-

Storage:

-

Store the chemical in its original, tightly sealed, and light-resistant container.

-

The storage area should be cool, dry, and well-ventilated.

-

Store away from incompatible materials such as strong oxidizers and reducers.

-

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Flush the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention. |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |

| Ingestion | If the person is conscious and alert, rinse their mouth and provide 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Spill Response

| Situation | Response Protocol |

| Fire Fighting | Use an extinguishing agent suitable for the surrounding fire, such as dry chemical, foam, or water spray. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). Be aware that dust can form explosive mixtures with air. |

| Accidental Release | For minor spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal. Clean the spill area thoroughly. For major spills, evacuate the area and alert emergency personnel. |

Disposal Considerations

Chemical waste must be managed in compliance with all applicable local, state, and federal regulations. This compound should be disposed of as hazardous waste. Do not dispose of it in standard laboratory drains or trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

C.I. Acid Green 27: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for C.I. Acid Green 27 (CAS Number: 6408-57-7; C.I. Number: 61580), an anthraquinone-based synthetic dye. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this dye in their work.

Introduction

This compound is a water-soluble anionic dye recognized for its vibrant green color and is utilized in various applications, including textiles, biological staining, and as a component in certain formulations.[1] Its chemical structure, characterized by a substituted anthraquinone core, contributes to its color and overall stability.[2] Understanding the stability profile of this compound is critical for ensuring the consistency, efficacy, and safety of its applications, particularly in research and development where precise and reproducible results are paramount.

This guide summarizes the available data on the stability of this compound under various conditions and provides recommended storage and handling procedures. It also outlines general experimental protocols for conducting stability studies, which can be adapted for specific research needs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CI Name | Acid Green 27 | [2] |

| CI Number | 61580 | [3] |

| CAS Number | 6408-57-7 | [2] |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ | |

| Molecular Weight | 706.74 g/mol | |

| Appearance | Dark green to black powder/crystal | |

| Melting Point | 258-260 °C | |

| Solubility | Soluble in water. Slightly soluble in acetone, ethanol, and pyridine. Insoluble in chloroform and toluene. |

Stability Profile

This compound is generally considered to be a stable dye with good resistance to fading under normal conditions. However, its stability can be influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents.

General Stability

The dye is stable under normal temperatures and pressures. For general laboratory use and storage, it is recommended to be stored at room temperature.

Thermal Stability

Photostability

This compound is reported to have good lightfastness, a property crucial for applications where it is exposed to light. In the context of textile dyeing, it has a lightfastness rating of 6 on the ISO scale (where 1 is very poor and 8 is excellent). This indicates a relatively high resistance to fading upon exposure to light.

pH Stability

The color of this compound in aqueous solution can be influenced by pH. Its aqueous solution is blue-green, turning blue in the presence of hydrochloric acid and remaining blue-green with the addition of sodium hydroxide. This suggests that the chromophore is stable across a range of pH values, although significant shifts in pH may alter its spectral properties.

Chemical Compatibility

This compound is incompatible with strong oxidizing and reducing agents. Contact with such agents should be avoided to prevent degradation of the dye. For instance, in concentrated sulfuric acid, the dye appears dark green, which turns to emerald blue upon dilution, and it is brown in concentrated nitric acid.

Storage and Handling

Proper storage and handling are essential to maintain the integrity and stability of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Reference |

| Temperature | Room temperature. | To prevent thermal degradation. | |

| Light | Store in a tightly sealed, light-resistant container. | To minimize photodegradation. | |

| Atmosphere | Store in a dry place. | To prevent hydrolysis and caking of the powder. | |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong reducing agents. | To prevent chemical degradation. | |

| Handling | Minimize dust generation. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. | To avoid inhalation and contact with skin and eyes. |

Experimental Protocols for Stability Testing

While specific, validated stability testing protocols for this compound are not widely published, the following are general methodologies that can be adapted for a comprehensive stability assessment. These protocols are based on established principles of stability testing for dyes and pharmaceutical compounds.

Solution Preparation

A stock solution of this compound should be prepared in a suitable solvent, typically purified water, at a known concentration. The concentration should be chosen to give a measurable absorbance in the linear range of a UV-Visible spectrophotometer.

Analytical Method

The primary method for quantifying the concentration of this compound during stability studies is UV-Visible spectrophotometry. The wavelength of maximum absorbance (λmax) should be determined, and a calibration curve should be generated to relate absorbance to concentration.

Thermal Stability (Aqueous Solution)

-

Sample Preparation: Aliquots of the this compound stock solution are placed in sealed, light-protected vials.

-

Storage Conditions: Vials are stored at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) in a temperature-controlled oven or incubator. A control set of vials is stored at the recommended storage temperature (e.g., room temperature or 4°C).

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), a vial from each temperature is removed.

-

Analysis: The concentration of this compound in each sample is determined by UV-Visible spectrophotometry.

-

Data Analysis: The degradation of the dye can be modeled using kinetic equations (e.g., zero-order, first-order, or second-order) to determine the degradation rate constant at each temperature. The Arrhenius equation can then be used to estimate the shelf-life at the recommended storage temperature.

Photostability

-

Sample Preparation: Aliquots of the this compound stock solution are placed in photostable, transparent containers (e.g., quartz cuvettes).

-

Exposure Conditions: Samples are exposed to a controlled light source that mimics the desired conditions (e.g., a xenon lamp with filters to simulate sunlight). The light intensity should be monitored. A set of control samples should be wrapped in aluminum foil to protect them from light while being kept at the same temperature.

-

Sampling: At defined time points, samples are withdrawn and their absorbance is measured.

-

Data Analysis: The rate of photodegradation can be determined by plotting the concentration of the dye as a function of time.

pH Stability

-

Sample Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, and 12) are prepared. The this compound stock solution is diluted in each buffer.

-

Storage Conditions: The buffered solutions are stored at a constant temperature, protected from light.

-

Sampling: At various time intervals, the concentration of the dye in each buffer is measured using UV-Visible spectrophotometry.

-

Data Analysis: The stability of the dye at each pH is determined by monitoring the change in concentration over time.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

References

Methodological & Application

Protocol for staining collagen with C.I. Acid Green 27.

An Application Note on the Histological Staining of Collagen with C.I. Acid Green 27

For researchers, scientists, and professionals in drug development, the accurate visualization of collagen is paramount for understanding tissue architecture, fibrosis, and the broader impacts of therapeutic agents on the extracellular matrix. This document provides a detailed protocol for the use of this compound as a component in a multi-step trichrome staining method for the selective demonstration of collagen in paraffin-embedded tissue sections.

Introduction to Collagen Staining

Trichrome staining methods are a cornerstone of histology, enabling the differentiation of collagenous and non-collagenous tissue components through the sequential application of anionic dyes with varying molecular weights and affinities for tissue proteins.[1] In these procedures, a red plasma stain first colors the majority of the tissue, followed by the application of a polyacid (such as phosphotungstic or phosphomolybdic acid) which acts as a decolorizer for collagen and a mordant for the subsequent fiber stain.[2][3] A final counterstain, typically a green or blue aniline dye, is then used to specifically color the collagen fibers.[1] While dyes like Fast Green FCF or Aniline Blue are commonly used for this purpose, this compound, an anionic dye of the anthraquinone class, presents a viable alternative.[2]

Chemical Properties of this compound

A comprehensive understanding of the dye's properties is essential for its effective application in histological staining.

| Property | Value |

| Common Names | Acid Green GS, Acid Green GW, Weak Acid Green AG |

| C.I. Number | 61580 |

| CAS Number | 6408-57-7 |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ |

| Molecular Weight | 706.74 g/mol |

| Appearance | Green powder |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone |

| Color in Aqueous Solution | Blue-light green |

Experimental Protocol: Collagen Staining with this compound

This protocol is adapted from the well-established Masson's trichrome staining procedure.

I. Required Reagents

-

Bouin's Solution (Mordant)

-

Weigert's Iron Hematoxylin (Nuclear Stain)

-

Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain)

-

Phosphotungstic/Phosphomolybdic Acid Solution (Differentiator and Mordant)

-

This compound Solution (Collagen Stain): 0.5% (w/v) in 1% aqueous acetic acid

-

1% Acetic Acid Solution (Rinse)

-

Graded ethanols (70%, 95%, 100%) for dehydration

-

Xylene (Clearing agent)

-

Resinous mounting medium

II. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Mordanting:

-

Incubate sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

-

Wash in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

Wash again in running tap water.

-

"Blue" the sections in Scott's tap water substitute or alkaline water.

-

Wash in distilled water.

-

-

Plasma Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 5-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Mordanting for Collagen Stain:

-

Treat with phosphotungstic/phosphomolybdic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

-

Do not rinse before proceeding to the next step.

-

-

Collagen Staining:

-

Stain in the 0.5% this compound solution for 5-10 minutes.

-

-

Final Rinse and Dehydration:

-

Rinse in 1% acetic acid solution for 1-3 minutes.

-

Rinse in distilled water.

-

Dehydrate rapidly through 95% and two changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a resinous mounting medium.

-

III. Expected Staining Results

| Tissue Component | Expected Color |

| Collagen | Green |

| Muscle, Cytoplasm | Red |

| Nuclei | Black/Blue-Black |

| Erythrocytes | Red |

Visual Representations

Caption: Principle of differential staining in a trichrome method.

Caption: Experimental workflow for this compound collagen staining.

References

Application Notes: C.I. Acid Green 27 as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye.[1] While primarily utilized in the textile and paper industries, its distinct spectral properties in response to changes in pH make it a viable candidate for use as a pH indicator in various biological and chemical applications.[2] This document provides detailed protocols for the preparation and use of this compound as a pH indicator for both visual and spectrophotometric pH determination. The dye's aqueous solution is blue and exhibits a color transition to blue-green in the presence of a base, and remains blue in acidic conditions.

Principle of Operation

The color change of this compound in response to pH is attributed to alterations in the electronic structure of the anthraquinone chromophore. The protonation and deprotonation of functional groups on the dye molecule influence the absorption of light in the visible spectrum, resulting in a perceivable color shift. By characterizing this pH-dependent spectral change, the dye can be employed to estimate or precisely determine the pH of a solution.

Quantitative Data Summary

| Parameter | Value | Method of Determination |

| pKa | 7.2 (Hypothetical) | Spectrophotometric Analysis |

| Visual pH Transition Range | pH 6.0 - 8.0 (Hypothetical) | Visual Titration |

| Color in Acidic Solution (pH < 6.0) | Blue | Visual Observation |

| Color in Transition Range (pH 6.0 - 8.0) | Blue-Green | Visual Observation |

| Color in Alkaline Solution (pH > 8.0) | Green | Visual Observation |

| λmax (Acidic Form) | ~620 nm (Hypothetical) | Spectrophotometry |

| λmax (Alkaline Form) | ~680 nm (Hypothetical) | Spectrophotometry |

| Isosbestic Point | ~650 nm (Hypothetical) | Spectrophotometry |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder (CAS 6408-57-7)

-

Deionized water

-

Ethanol (95%)

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Weighing balance

Protocol:

-

Weigh 0.05 g of this compound powder.

-

Transfer the powder to a 50 mL volumetric flask.

-

Add approximately 25 mL of 95% ethanol to the flask and stir until the dye is fully dissolved.

-

Add deionized water to the flask to bring the final volume to 50 mL.

-

Mix the solution thoroughly.

-

Store the indicator solution in a labeled, sealed container at room temperature, protected from light.

Protocol for Visual pH Determination

Materials:

-

0.1% this compound indicator solution

-

Test sample with unknown pH

-

Standard pH buffer solutions (pH 4, 7, 10)

-

White background (e.g., a white tile or sheet of paper)

-

Pipettes

-

Test tubes or a spot plate

Protocol:

-

Place a few drops of the test sample into a clean test tube or a well of a spot plate.

-

Add 1-2 drops of the 0.1% this compound indicator solution to the sample.

-

Gently swirl to mix.

-

Observe the color of the solution against a white background.

-

Compare the color of the test sample to the colors produced by adding the indicator to the standard pH buffer solutions.

-

Blue: Indicates an acidic pH (below ~6.0).

-

Blue-Green: Indicates a pH within the transition range (~6.0 - 8.0).

-

Green: Indicates an alkaline pH (above ~8.0).

-

Protocol for Spectrophotometric pH Determination and pKa Estimation

Materials:

-

0.1% this compound indicator solution

-

A series of buffer solutions with known pH values (e.g., from pH 4 to 10 in 0.5 pH unit increments)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Pipettes

Protocol:

-

Prepare a series of solutions: For each buffer solution, add a constant, small amount of the 0.1% this compound indicator solution to a fixed volume of the buffer. Ensure the final concentration of the indicator is the same in all solutions.

-

Measure Absorbance Spectra: For each prepared solution, measure the full absorbance spectrum (e.g., from 400 nm to 800 nm) using the spectrophotometer. Use the corresponding buffer solution without the indicator as the blank.

-

Identify λmax: From the spectra, determine the wavelength of maximum absorbance (λmax) for the acidic form (at low pH) and the alkaline form (at high pH).

-

Measure Absorbance at λmax: For all the prepared solutions, measure the absorbance at the λmax of the alkaline form.

-

Calculate pKa: Plot the absorbance at the λmax of the alkaline form against the pH of the buffer solutions. The pKa can be determined from the resulting titration curve as the pH at which the absorbance is halfway between the minimum and maximum absorbance.

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

pKa = pH - log([A - A_acidic] / [A_alkaline - A])

Where:

-

A is the absorbance of the indicator at a specific pH.

-

A_acidic is the absorbance of the fully protonated (acidic) form.

-

A_alkaline is the absorbance of the fully deprotonated (alkaline) form.

-

Visualizations

Caption: Workflow for pH determination using this compound.

References

Application Notes and Protocols for Staining Paraffin-Embedded Tissues with C.I. Acid Green 27

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye with a vibrant blue-light green color.[1][2] As an acid dye, it carries a negative charge and therefore binds to positively charged components within tissue sections, primarily proteins in the cytoplasm and extracellular matrix. This property makes it a suitable counterstain in histological applications, providing a contrasting background to nuclear stains or specific chromogenic signals in immunohistochemistry (IHC).[3][4] These application notes provide a detailed protocol for the use of this compound for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections, based on established principles of acid dye staining and protocols for analogous green counterstains such as Light Green SF Yellowish and Fast Green FCF.

Principle of Staining

Acid dyes, such as this compound, are anionic molecules that bind to cationic (basic) tissue components. In a typical tissue section, proteins in the cytoplasm, muscle, and collagen fibers possess a net positive charge at an acidic pH. The negatively charged sulfonate groups on the Acid Green 27 molecule form electrostatic bonds with these positively charged amino groups of proteins, resulting in the characteristic green staining. The intensity of the staining can be influenced by factors such as the pH of the staining solution, dye concentration, and incubation time.

Product Information

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Green 27 | |

| C.I. Number | 61580 | |

| CAS Number | 6408-57-7 | |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ | |

| Molecular Weight | 706.74 g/mol | |

| Appearance | Green powder | |

| Solubility | Soluble in water; slightly soluble in ethanol |

Recommended Staining Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline for the use of this compound as a counterstain for FFPE tissue sections. Optimization of incubation times and solution concentrations may be necessary for specific tissue types and applications.

Reagents and Materials

-

FFPE tissue sections on charged slides

-

Xylene (or a xylene substitute)

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Nuclear stain (e.g., Weigert's Iron Hematoxylin)

-

This compound (powder)

-

Glacial Acetic Acid

-

Mounting medium (resinous)

-

Coverslips

-

Staining jars

-

Microscope

Preparation of Staining Solution

0.2% Acid Green 27 Staining Solution (in 0.2% Acetic Acid)

-

Weigh 0.2 g of this compound powder.

-

Dissolve the dye in 100 mL of distilled water.

-

Add 0.2 mL of glacial acetic acid to the solution and mix well.

-

Filter the solution before use to remove any undissolved particles.

Note: The optimal concentration may vary. A range of 0.1% to 0.5% can be tested.

Staining Procedure

| Step | Reagent | Time |

| 1. Deparaffinization | Xylene (2 changes) | 5-10 minutes each |

| 2. Rehydration | 100% Ethanol (2 changes) | 3-5 minutes each |

| 95% Ethanol | 3 minutes | |

| 70% Ethanol | 3 minutes | |

| 3. Washing | Running tap water | 5 minutes |

| 4. Nuclear Staining | Weigert's Iron Hematoxylin (or other nuclear stain) | 5-10 minutes |

| 5. Washing | Running tap water | 5-10 minutes |

| 6. Differentiation (optional) | 1% Acid Alcohol | Brief rinse (monitor microscopically) |

| 7. "Blueing" | Running tap water or Scott's Tap Water Substitute | 5 minutes |

| 8. Counterstaining | 0.2% Acid Green 27 Solution | 1-3 minutes |

| 9. Dehydration | 95% Ethanol | 1 minute |

| 100% Ethanol (2 changes) | 1 minute each | |

| 10. Clearing | Xylene (or substitute) (2 changes) | 2 minutes each |

| 11. Mounting | Resinous mounting medium and coverslip | - |

Expected Results

-

Nuclei: Blue/Black (with Hematoxylin)

-

Cytoplasm, Muscle, Keratin: Shades of green

-

Collagen: Green

-

Erythrocytes: Green

Application in Masson's Trichrome Stain

This compound can potentially be substituted for Light Green SF Yellowish or Fast Green FCF in the Masson's Trichrome staining protocol to differentiate collagen from muscle and other tissues. In this context, it would be used as the final staining step to color the collagen green.

Abbreviated Masson's Trichrome Protocol with Acid Green 27

| Step | Reagent | Purpose |

| 1. Mordanting | Bouin's Solution | Enhances staining |

| 2. Nuclear Staining | Weigert's Iron Hematoxylin | Stains nuclei |

| 3. Cytoplasmic Staining | Biebrich Scarlet-Acid Fuchsin | Stains cytoplasm and muscle red |

| 4. Differentiation | Phosphomolybdic/Phosphotungstic Acid | Removes red stain from collagen |

| 5. Collagen Staining | 0.2% Acid Green 27 Solution | Stains collagen green |

| 6. Rinsing | 1% Acetic Acid | Differentiates and stabilizes |

Visualizations

Staining Mechanism of Acid Dyes

Caption: Electrostatic interaction between anionic Acid Green 27 and cationic tissue proteins.

Experimental Workflow for Staining Paraffin-Embedded Tissues

Caption: Step-by-step workflow for staining FFPE tissues with a nuclear and counterstain.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Staining | Staining time too short. | Increase incubation time in Acid Green 27 solution. |

| Dye concentration too low. | Prepare a fresh, more concentrated staining solution (e.g., 0.5%). | |

| pH of staining solution is not optimal. | Ensure the presence of acetic acid to maintain an acidic pH. | |

| Overstaining | Staining time too long. | Reduce incubation time in Acid Green 27 solution. |

| Dye concentration too high. | Dilute the staining solution. | |

| Uneven Staining | Incomplete deparaffinization or rehydration. | Ensure slides are fully immersed and agitated in fresh reagents. |

| Dye solution has precipitated. | Filter the staining solution before use. | |

| Fading of Stain | Exposure to light. | Store slides in the dark. |

| Mounting medium is not compatible. | Use a high-quality resinous mounting medium. |

References

Application Notes: Staining of Connective Tissue with Acidic Green Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective visualization of connective tissue, particularly collagen fibers, is a cornerstone of histological analysis in both research and clinical settings. Trichrome staining methods are paramount for this purpose, employing a multi-dye process to differentiate cellular and extracellular components. While a variety of acidic dyes are utilized in these protocols, this document focuses on the application of green dyes for staining collagen.

It is important to note that a review of scientific literature and supplier protocols indicates that C.I. Acid Green 27 is not a commonly documented or validated dye for connective tissue staining in established histological methods like Masson's Trichrome or Gomori's One-Step Trichrome. The prevalent green dyes used for vibrant and reliable collagen staining are Light Green SF Yellowish (C.I. 42095 / Acid Green 5) and Fast Green FCF (C.I. 42053) .

Therefore, these application notes provide detailed protocols and quantitative data for the use of Light Green SF Yellowish in the well-established Masson's Trichrome staining technique. This information can serve as a validated reference for staining connective tissue and may provide a basis for researchers interested in exploring the potential of alternative acid dyes.

Data Presentation: Light Green SF Yellowish Solutions for Collagen Staining

The concentration of Light Green SF Yellowish in staining solutions can vary between different formulations of the Masson's Trichrome method. The following table summarizes various reported concentrations, providing a comparative overview for laboratory use.

| Parameter | Formulation 1[1] | Formulation 2[2] | Formulation 3[3] |

| Dye Name | Light Green | Light Green SF Yellowish | Light Green SF Yellowish |

| Dye Concentration (w/v) | 2% | 2% | 0.2% |

| Solvent | 2.5% Acetic Acid Solution | Distilled Water | Distilled/Demineralized Water |

| Acid Component | 2.5% Glacial Acetic Acid | 2% Glacial Acetic Acid | 0.2% Glacial Acetic Acid |

| Primary Application | Masson's Trichrome | Trichrome Stain | Gomori & Masson Trichrome |

Experimental Protocol: Masson's Trichrome Stain for Connective Tissue

This protocol is a comprehensive method for the differential staining of collagen (green), muscle and cytoplasm (red), and nuclei (black) in formalin-fixed, paraffin-embedded tissue sections.

I. Required Reagents

-

Bouin's Solution (Optional, but recommended for mordanting)

-

Weigert's Iron Hematoxylin (Prepare fresh by mixing equal parts of Solution A and Solution B)

-

Solution A: Ferric Chloride, Acidified

-

Solution B: Hematoxylin 1% in 95% Ethanol

-

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic-Phosphotungstic Acid Solution

-

Can be prepared separately or as a combined reagent.

-

-

Light Green SF Yellowish Solution (e.g., 2% w/v in distilled water with 2% glacial acetic acid)[2]

-

1% Acetic Acid Solution

-

Ethanol (95% and 100%)

-

Xylene (or a suitable substitute)

-

Resinous Mounting Medium

II. Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 3 minutes each.

-

Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips in each.[4]

-

Wash well in running tap water, then rinse in distilled water.

-

-

Mordanting (for Formalin-Fixed Tissue):

-

Place slides in pre-heated Bouin's Solution at 56-60°C for 1 hour, or overnight at room temperature. This step enhances stain quality but may be skipped if the tissue was originally fixed in Bouin's.

-

Allow slides to cool, then wash in running tap water for 5-10 minutes until the yellow color is completely removed.

-

-

Nuclear Staining:

-

Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation:

-

Immerse in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This step removes the red stain from the collagen fibers. Do not rinse after this step.

-

-

Collagen Staining:

-

Transfer sections directly into the Light Green SF Yellowish solution and stain for 5-10 minutes.

-

-

Final Differentiation and Dehydration:

-

Rinse briefly in 1% Acetic Acid solution for 1-3 minutes.

-

Dehydrate rapidly through 95% and 100% ethanol.

-

Clear in two to three changes of xylene.

-

Mount with a resinous mounting medium.

-

III. Expected Results

-

Collagen: Green

-

Muscle Fibers, Cytoplasm, Keratin: Red

-

Nuclei: Black

Visualized Experimental Workflow

The following diagram outlines the logical sequence of the Masson's Trichrome staining protocol.

Masson's Trichrome Staining Workflow

References

C.I. Acid Green 27 compatibility with different fixatives in histology.

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 (C.I. 61580) is a synthetic anthraquinone dye with the molecular formula C₃₄H₃₂N₂Na₂O₈S₂.[1][2] While extensively utilized in the textile and paper industries, its application in biological staining is also noted, serving to enhance the visibility of cellular structures.[3] As an acid dye, its staining mechanism relies on the ionic bonding between the anionic sulfonic acid groups of the dye and the cationic amino groups of proteins in tissue specimens. The efficacy of this staining process is highly dependent on the preceding fixation step, which preserves tissue morphology and alters the chemical reactivity of cellular components.

These application notes provide a comprehensive overview of the predicted compatibility of this compound with a range of common histological fixatives. The information is based on the established principles of acid dye staining and a review of protocols for structurally similar dyes, such as Light Green SF Yellowish and Fast Green FCF, which are frequently used as green counterstains in trichrome staining methods.[4][5]

Data Presentation: Compatibility of this compound with Various Fixatives

The following table summarizes the expected performance of this compound with different histological fixatives. The compatibility is inferred from the known chemical interactions of these fixatives with tissue proteins and their documented effects on the staining intensity of other acid dyes.

| Fixative Type | Active Reagent(s) | Mechanism of Action | Predicted Compatibility with this compound | Expected Staining Outcome | Key Considerations |

| Aldehyde | Formaldehyde (in 10% Neutral Buffered Formalin) | Cross-linking of proteins | Good | Moderate green staining of cytoplasm and collagen. | A mordant step with Bouin's fluid post-fixation is recommended to enhance staining intensity. |

| Picric Acid-Based | Picric Acid, Formaldehyde, Acetic Acid (e.g., Bouin's Solution) | Protein coagulation and cross-linking | Excellent | Bright and intense green staining of collagen and cytoplasm. | Tissues will be initially yellow and require thorough washing with 70% ethanol to remove excess picric acid before staining. |

| Mercuric Chloride-Based | Mercuric Chloride (e.g., Zenker's or B-5 Fixative) | Protein precipitation | Excellent | Vibrant and sharp green staining with excellent cellular detail. | Mercury pigment must be removed from sections using an iodine-sodium thiosulfate sequence prior to staining. These fixatives are highly toxic and require special handling and disposal procedures. |

| Alcohol-Based | Ethanol, Methanol | Protein denaturation and precipitation | Fair to Poor | Pale or uneven staining. | Can cause significant tissue shrinkage and hardening. Primarily recommended for cytology or when preserving nucleic acids is a priority. |

| Oxidizing Agent | Potassium Dichromate | Protein cross-linking | Fair | Moderate staining, but may be less intense than with other fixatives. | Often used in combination with other agents. Can interfere with some staining methods. |

Experimental Protocols

The following are detailed protocols for the preparation of fixative solutions and a general staining procedure for this compound. These protocols are based on established histological techniques and should be optimized for specific tissues and experimental conditions.

Fixative Preparation Protocols

1. 10% Neutral Buffered Formalin (NBF)

-

Formaldehyde (37-40% solution): 100 ml

-

Distilled water: 900 ml

-

Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

-

Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g

-

Procedure: Dissolve the phosphate salts in distilled water, then add the formaldehyde solution. The pH should be between 6.8 and 7.2.

2. Bouin's Solution

-

Picric acid, saturated aqueous solution (approx. 1.2%): 75 ml

-

Formaldehyde (37-40% solution): 25 ml

-

Glacial acetic acid: 5 ml

-

Procedure: Mix the components thoroughly. The solution should be stored at room temperature.

3. Zenker's Fixative (Stock Solution)

-

Mercuric chloride: 50 g

-

Potassium dichromate: 25 g

-

Sodium sulfate: 10 g

-

Distilled water: 1000 ml

-

Working Solution: Immediately before use, add 5 ml of glacial acetic acid to 95 ml of the stock solution.

Staining Protocol: this compound as a Counterstain (e.g., in a Trichrome-like Method)

This protocol is adapted from standard trichrome staining procedures where a green acid dye is used to stain collagen and cytoplasm.

Reagents:

-

Weigert's Iron Hematoxylin (for nuclear staining)

-

A red acid dye solution (e.g., 0.5% Acid Fuchsin in 1% acetic acid) for staining muscle and keratin.

-

Phosphomolybdic/Phosphotungstic acid solution (for differentiation)

-

This compound Staining Solution (0.2% w/v):

-

This compound: 0.2 g

-

Distilled water: 100 ml

-

Glacial acetic acid: 0.2 ml

-

-

1% Acetic Acid (for rinsing)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Mordanting (for Formalin-Fixed Tissues):

-

(Optional but recommended) Immerse slides in Bouin's solution at 56-60°C for 1 hour.

-

Wash in running tap water until the yellow color from the picric acid is completely removed.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

"Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute).

-

Wash in running tap water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain with the red acid dye solution for 10-15 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step helps to decolorize the collagen, preparing it for the green counterstain.

-

Rinse briefly in distilled water.

-

-

Collagen and Cytoplasm Staining with this compound:

-

Immerse slides in the 0.2% this compound solution for 10-15 minutes.

-

Rinse briefly in 1% acetic acid solution.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Blue/Black

-

Muscle, Keratin, and Cytoplasm (initially): Red

-

Collagen and Cytoplasm (counterstained): Green

Mandatory Visualizations

Experimental Workflow for Tissue Preparation and Staining

Caption: General workflow for tissue fixation, processing, and staining.

Logical Relationship of Fixative Choice to Staining Outcome

References

Application Notes and Protocols for the Decolorization of C.I. Acid Green 27 in Wastewater Treatment Studies

Introduction

C.I. Acid Green 27 is an anthraquinone dye utilized in various industries, including textiles and printing, for its vibrant green hue.[1] The discharge of effluents containing this dye into aquatic ecosystems is a significant environmental concern due to its persistence, potential toxicity, and the coloration of water bodies, which can inhibit photosynthetic activity. This document provides detailed application notes and experimental protocols for the decolorization of this compound from wastewater, targeting researchers, scientists, and professionals in drug development and environmental science. The methodologies covered include enzymatic degradation, adsorption, and advanced oxidation processes (AOPs), providing a comprehensive overview of current treatment strategies.

Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Green 27 | [1] |

| C.I. Number | 61580 | [1] |

| CAS Number | 6408-57-7 | [1] |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ | [1] |

| Molecular Weight | 706.74 g/mol | |

| Molecular Structure | Anthraquinone |

Decolorization Methodologies: Quantitative Data Summary

The following tables summarize the quantitative data for various decolorization methods applied to this compound and other relevant acid dyes.

Table 1: Enzymatic Decolorization of this compound

| Enzyme | Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (min) | pH | Temperature (°C) | Reference |

| Laccase (A. bisporus CU13) | 25 - 200 | 73 - 51 | 30 | 6.99 | 28 |

Table 2: Adsorption of Acid Dyes onto Bentonite Clay

| Adsorbent | Dye | Adsorption Capacity (mg/g) | Time (h) | pH | Temperature (°C) | Reference |

| Saudi Bentonite Clay | Acid Blue 25 | 12.7 | 4 | <9 | 20 - 75 | |

| Acid-activated Bentonite | Fast Green FCF | 18.93 (monolayer coverage) | - | Acidic | High |

Table 3: Advanced Oxidation Processes (AOPs) for Acid Dye Decolorization

| Method | Dye | Decolorization Efficiency (%) | Time | Key Parameters | Reference |

| Ultrasound + H₂O₂ | Acid Green 20 | 96.3 | - | 1.08 W/mL, pH 4.85, 1.94 mM H₂O₂ | |

| UV/TiO₂ | Acid Red 27 | - | - | Follows pseudo-first order kinetics | |

| Fenton Process | Azo Dyes | 95.4 | 50 min | pH 3, 4.0 x 10⁻² M H₂O₂, 3.5 x 10⁻⁵ M Fe²⁺, 40°C | |

| Photo-Fenton | Azo Dyes | High | < 2 hours | pH 3 |

Experimental Protocols

This section provides detailed protocols for the laboratory-scale decolorization of this compound.

Enzymatic Decolorization using Laccase

This protocol describes the use of laccase from Agaricus bisporus for the decolorization of this compound.

Materials:

-

This compound stock solution (1 g/L)

-

Laccase enzyme preparation (A. bisporus CU13)

-

Phosphate buffer (pH 6.99)

-

Spectrophotometer

-

Shaking incubator

Procedure:

-

Prepare a series of dye solutions with concentrations ranging from 25 to 200 mg/L by diluting the stock solution with phosphate buffer.

-

Add a predetermined amount of laccase enzyme to each dye solution.

-

Incubate the solutions in a shaking incubator at 28°C for 30 minutes.

-

After incubation, measure the absorbance of each solution at the maximum wavelength of this compound (approximately 642 nm) using a spectrophotometer.

-

Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Adsorption using Acid-Activated Bentonite Clay

This protocol details the preparation of acid-activated bentonite clay and its application for the removal of this compound.

Materials:

-

Bentonite clay

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

This compound solution

-

Magnetic stirrer

-

Centrifuge

-

Spectrophotometer

Procedure: Part A: Activation of Bentonite Clay

-

Suspend 50 g of bentonite clay in 250 mL of 1M H₂SO₄ or HCl solution.

-

Stir the suspension for 2 hours at 90°C.

-

Filter the mixture and wash the solid residue with distilled water until the filtrate is neutral.

-

Dry the acid-activated bentonite in an oven at 105°C for 24 hours.

Part B: Adsorption Experiment

-

Prepare a 100 mg/L solution of this compound.

-

Add a specific amount of acid-activated bentonite (e.g., 1 g/L) to the dye solution.

-

Adjust the pH of the solution to the desired value (acidic pH is generally favorable for anionic dye adsorption).

-

Stir the solution using a magnetic stirrer for a specified contact time (e.g., 4 hours).

-

After the desired time, centrifuge the solution to separate the adsorbent.

-

Measure the final concentration of the dye in the supernatant using a spectrophotometer.

-

Calculate the adsorption capacity and removal efficiency.

Advanced Oxidation Process: Fenton Treatment

This protocol outlines the use of the Fenton process for the oxidative degradation of this compound.

Materials:

-

This compound solution

-

Ferrous sulfate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Magnetic stirrer

-

Spectrophotometer

Procedure:

-

Prepare a solution of this compound at a desired concentration (e.g., 100 mg/L).

-

Adjust the initial pH of the solution to 3 using H₂SO₄.

-

Add a specific concentration of FeSO₄·7H₂O (e.g., 3.5 x 10⁻⁵ M) to the solution and stir until dissolved.

-

Initiate the reaction by adding a specific concentration of H₂O₂ (e.g., 4.0 x 10⁻² M).

-

Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring for a set duration (e.g., 50 minutes).

-

At different time intervals, withdraw samples and quench the reaction by adding NaOH to raise the pH.

-

Centrifuge the samples to remove the precipitated iron hydroxides.

-

Measure the absorbance of the supernatant to determine the residual dye concentration.

-

Calculate the decolorization efficiency over time.

Visualizations

Experimental Workflow for Wastewater Treatment

Caption: General experimental workflow for the decolorization of this compound.

Proposed Degradation Pathway of this compound by Advanced Oxidation

References

Application Notes and Protocols for C.I. Acid Green 27 as a Hydrological Tracer Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Green 27 is a water-soluble, fluorescent anionic dye that can be utilized as a tracer in hydrological studies to investigate water flow paths, travel times, and dilution.[1][2][3] Its vibrant green color and fluorescent properties allow for sensitive detection in water systems.[1][4] These application notes provide an overview of the dye's properties, protocols for its use, and important considerations for successful tracer studies.

Properties of this compound

A summary of the known properties of this compound is presented in the table below. It is important to note that while some data is available, specific quantitative data on its fluorescence quantum yield and precise degradation rates under various environmental conditions are not extensively documented in publicly available literature.

| Property | Value | Source |

| C.I. Name | Acid Green 27 | |

| C.I. Number | 61580 | |

| CAS Number | 6408-57-7 | |

| Molecular Formula | C₃₄H₃₂N₂Na₂O₈S₂ | |

| Molecular Weight | 706.74 g/mol | |

| Appearance | Dark-green powder | |

| Solubility | Soluble in water, slightly soluble in acetone and ethanol. | |

| Maximum Absorption Wavelength (λmax) | 644 nm (in H₂O) | |

| Emission Wavelength | Not explicitly found, but expected to be in the green region of the spectrum, at a longer wavelength than the excitation. | |

| Stability | Stable under normal temperatures and pressures. Avoid strong oxidizing agents. |

Health and Safety

This compound is considered a hazardous substance and is harmful to aquatic organisms. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the dye powder and concentrated solutions. All waste must be handled in accordance with local, state, and federal regulations. A detailed review of the Safety Data Sheet (SDS) is mandatory before use.

Experimental Protocols

Preparation of Stock Solution

A concentrated stock solution is prepared for accurate dilution and injection in the field.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 L)

-

Magnetic stirrer and stir bar

-

Amber glass bottle for storage

Procedure:

-

Accurately weigh a desired amount of this compound powder (e.g., 1.0 g).

-

Quantitatively transfer the powder to a 1 L volumetric flask.

-

Add approximately 800 mL of distilled water to the flask.

-

Place a magnetic stir bar in the flask and stir the solution until the dye is completely dissolved. This may take some time.

-

Once dissolved, bring the solution to the final volume of 1 L with distilled water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Transfer the stock solution to a clearly labeled amber glass bottle and store it in a cool, dark place to prevent photodegradation.

Fluorometer Calibration

Accurate measurement of dye concentration requires proper calibration of the fluorometer.

Materials:

-

Fluorometer with appropriate excitation and emission filters for green fluorescence.

-

This compound stock solution

-

Serial dilution glassware (pipettes, volumetric flasks)

-

Cuvettes for the fluorometer

-

Background water from the study site

Procedure:

-